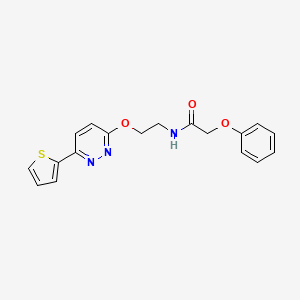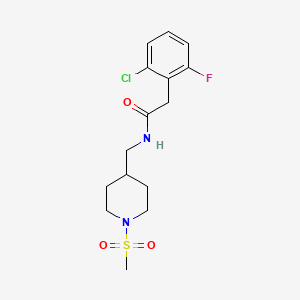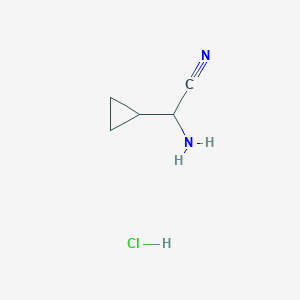
2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide” is a complex organic molecule that contains several interesting functional groups. These include a phenoxy group, a pyridazine ring, a thiophene ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. The pyridazine and thiophene rings, for example, are aromatic and would contribute to the compound’s stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Thiazole Synthesis : Research by Wardkhan et al. (2008) explores the synthesis of thiazoles and their derivatives, which include compounds structurally similar to 2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide, showing potential in antimicrobial activities (Wardkhan et al., 2008).
- Schiff Bases and Thiazolidinone Derivatives : A study by Fuloria et al. (2014) focuses on the synthesis of Schiff bases and thiazolidinone derivatives, which are similar in structure, and their antimicrobial profiles (Fuloria et al., 2014).
Biological Activities
- Antimicrobial Activity : The synthesized derivatives from similar compounds have shown significant antimicrobial properties against various bacterial and fungal strains, as indicated in the studies by Wardkhan et al. (2008) and Fuloria et al. (2014) (Wardkhan et al., 2008), (Fuloria et al., 2014).
- Antioxidant Activity : The antioxidant properties of phenolic derivatives have been studied, demonstrating their role as inhibitors of lipid peroxidation and scavengers of peroxyl radicals, which may be relevant to compounds structurally similar to this compound (Dinis et al., 1994).
Pharmaceutical Applications
- Anticancer, Anti-Inflammatory, and Analgesic Activities : Research indicates that certain acetamide derivatives, similar in structure to the compound , have potential anticancer, anti-inflammatory, and analgesic properties (Rani et al., 2014).
- Antitumor Activity : The synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, structurally related to the compound, demonstrates notable antitumor activities against various cancer cell lines (Hafez & El-Gazzar, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenoxy-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-17(13-24-14-5-2-1-3-6-14)19-10-11-23-18-9-8-15(20-21-18)16-7-4-12-25-16/h1-9,12H,10-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAVRBROLLJWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(benzyloxy)-2-pyridinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2843489.png)
![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B2843490.png)

![4-[(tert-Butoxy)methyl]phenol](/img/structure/B2843493.png)


![N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2843496.png)

![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2843499.png)
![4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2843500.png)
![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2843502.png)
![5-Chloro-6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2843504.png)
